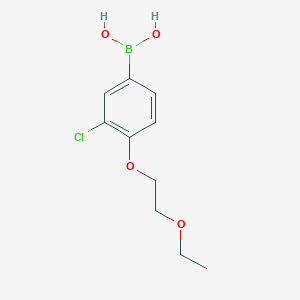

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(2-ethoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVVIHYLJKXEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCOCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a proposed synthetic route for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and analogous transformations, offering a robust framework for its laboratory-scale preparation.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The specific substitution pattern of this compound, featuring a chloro substituent and an ethoxyethoxy chain, makes it a particularly interesting building block for introducing tailored electronic and steric properties into target molecules, thereby influencing their biological activity and material characteristics.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, commencing with the preparation of the key intermediate, 1-chloro-2-(2-ethoxyethoxy)benzene, followed by a regioselective borylation.

Caption: Proposed two-step synthesis of the target boronic acid.

Step 1: Synthesis of 1-Chloro-2-(2-ethoxyethoxy)benzene via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and well-established method for forming ethers from an alkoxide and a primary alkyl halide.[1][2][3][4] In this step, the hydroxyl group of 2-chlorophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-ethoxyethyl bromide.

Experimental Protocol

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) data for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its structural characterization is paramount for its effective application. This document offers predicted ¹H and ¹³C NMR spectral data based on established principles of substituent effects, alongside a comprehensive, field-proven protocol for experimental data acquisition.

Introduction: The Role of NMR in the Characterization of Boronic Acids

This compound is a versatile reagent, often employed in Suzuki-Miyaura cross-coupling reactions to construct complex organic molecules, a cornerstone of modern drug discovery. The precise arrangement of its substituents—a chloro group, an ethoxyethoxy chain, and a boronic acid moiety on the phenyl ring—is critical to its reactivity and the properties of the resulting products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the desired structure and the assessment of purity. This guide will delve into the expected NMR signatures of this compound and the rationale behind them.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the additive effects of the substituents on the benzene ring and by comparing with structurally analogous compounds. The chemical shifts (δ) are reported in parts per million (ppm), multiplicities are indicated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet), and coupling constants (J) are in Hertz (Hz).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.9 - 8.1 | d | ~2.0 |

| H-5 | 7.0 - 7.2 | d | ~8.5 |

| H-6 | 7.7 - 7.9 | dd | ~8.5, ~2.0 |

| -OCH₂CH₂O- | 4.1 - 4.3 | t | ~5.0 |

| -OCH₂CH₂O- | 3.8 - 4.0 | t | ~5.0 |

| -OCH₂CH₃ | 3.6 - 3.8 | q | ~7.0 |

| -OCH₂CH₃ | 1.2 - 1.4 | t | ~7.0 |

| -B(OH)₂ | 5.0 - 6.0 | s (broad) | - |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 135 - 140 |

| C-3 | 120 - 125 |

| C-4 | 155 - 160 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| -OCH₂CH₂O- | 68 - 72 |

| -OCH₂CH₂O- | 68 - 72 |

| -OCH₂CH₃ | 65 - 70 |

| -OCH₂CH₃ | 14 - 16 |

Rationale Behind Predicted Chemical Shifts

The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring. The chemical shift of benzene (¹H: ~7.3 ppm, ¹³C: ~128.5 ppm) is used as a reference.

-

Boronic Acid Group [-B(OH)₂]: This group is electron-withdrawing, which deshields the ortho and para protons and carbons, causing them to resonate at a lower field (higher ppm).

-

Chloro Group (-Cl): The chloro group is also electron-withdrawing through induction but weakly electron-donating through resonance. Its net effect is deshielding, particularly at the ortho and para positions.

-

Ethoxyethoxy Group (-OCH₂CH₂OCH₂CH₃): This ether group is electron-donating through resonance, which shields the ortho and para positions, causing them to resonate at a higher field (lower ppm).

The interplay of these effects results in the predicted chemical shifts for the aromatic protons and carbons. The aliphatic protons and carbons of the ethoxyethoxy group are predicted based on the known chemical shifts of 2-ethoxyethanol, with adjustments for the ether linkage to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds. However, for boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and slow down the exchange of the acidic protons of the B(OH)₂ group, sometimes allowing for their observation.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure the solution is clear and free of any particulate matter.

II. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Number of Scans (ns): 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): -2 to 12 ppm

For ¹³C NMR:

-

Number of Scans (ns): 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): -10 to 220 ppm

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum and improve the signal-to-noise ratio.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Workflow

Caption: Workflow for NMR data acquisition and analysis.

References

-

Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the Solubility of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (3-chloro-4-(2-ethoxyethoxy)phenyl)boronic acid, a key building block in modern organic synthesis and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes fundamental principles with practical methodologies to empower researchers in their experimental design and execution.

Introduction: The Significance of Boronic Acids and Their Solubility

Arylboronic acids are indispensable reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is intrinsically linked to their physicochemical properties, with solubility being a paramount consideration. Poor solubility can hinder reaction efficiency, complicate product isolation, and present significant challenges in the development of pharmaceutical formulations.[2] this compound, with its unique substitution pattern, presents a specific solubility profile that warrants detailed investigation. This guide will explore the theoretical underpinnings of its solubility and provide practical protocols for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting and manipulating its solubility.

| Property | Value | Source |

| Molecular Formula | C10H14BClO4 | |

| Molecular Weight | 244.48 g/mol | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| CAS Number | 279261-91-5 |

The structure of this compound, featuring a chlorinated phenyl ring, a boronic acid moiety, and an ethoxyethoxy side chain, suggests a moderate polarity. The presence of the boronic acid group allows for hydrogen bonding, which can influence its solubility in protic solvents. The ethoxyethoxy tail introduces a degree of lipophilicity and additional sites for hydrogen bond acceptance.

Theoretical Framework for Solubility

The solubility of an arylboronic acid is a complex interplay of intermolecular forces between the solute and the solvent.

-

"Like Dissolves Like" : This principle suggests that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Such solvents would include ethers (like diethyl ether and tetrahydrofuran), ketones (like acetone), and alcohols (like methanol and ethanol).[3][4][5] Conversely, its solubility is expected to be low in nonpolar hydrocarbon solvents like hexanes or methylcyclohexane.[3][5]

-

Impact of Substituents : The chloro group and the ethoxyethoxy group significantly influence the molecule's overall polarity and its ability to interact with solvent molecules. The ethoxyethoxy group, in particular, may enhance solubility in a broader range of organic solvents compared to simpler substituted phenylboronic acids.

-

Boroxine Formation : A critical consideration for boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[2] This process can reduce the apparent solubility of the boronic acid, as boroxines often have different solubility profiles.[2] Experimental conditions, such as the presence of water and temperature, can influence the equilibrium between the boronic acid and its boroxine.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific experimental solubility data for this compound in the public domain, a robust and reliable method for its determination is essential. The following dynamic (synthetic) method, adapted from established procedures for arylboronic acids, is recommended.[1][3][5]

Principle:

This method involves preparing a biphasic sample of the boronic acid in a chosen solvent at a known composition. The sample is then heated at a controlled rate while being rigorously stirred. The temperature at which the solid phase completely dissolves, marked by the disappearance of turbidity, is recorded as the solid-liquid equilibrium point for that specific composition.[1]

Workflow for Solubility Determination:

Caption: Experimental workflow for dynamic solubility determination.

Detailed Step-by-Step Methodology:

-

Solvent Selection : Choose a range of solvents to test, including those in which the compound is expected to be highly soluble (e.g., acetone, chloroform) and poorly soluble (e.g., methylcyclohexane).[1][3][5] Ensure all solvents are of high purity and dried using standard methods.

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound into a jacketed glass vessel equipped with a magnetic stirrer.

-

Add a precise weight of the chosen solvent to the vessel.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibrium Determination :

-

Place the vessel in a programmable thermostatic bath.

-

Begin vigorous stirring to ensure a uniform suspension.

-

Initiate a slow and constant heating ramp (e.g., 0.3 K/h) to approach the equilibrium temperature gradually.[1]

-

Continuously monitor the sample for the disappearance of solid particles. This can be done visually or more accurately with a turbidity sensor that measures the intensity of a light beam passing through the sample.[1][3][5]

-

Record the temperature at which the last solid particle dissolves. This temperature corresponds to the solubility of the prepared composition.

-

-

Data Analysis :

-

Repeat the procedure for a range of compositions (mole fractions) of the boronic acid in the solvent.

-

Plot the dissolution temperature (°C or K) against the mole fraction of the boronic acid. This plot represents the solubility curve for the compound in that specific solvent.

-

Predicted Solubility Profile and Influencing Factors

Based on the solubility of structurally related phenylboronic acids, the following profile for this compound can be anticipated:

-

High Solubility : Expected in polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.[3][5]

-

Moderate Solubility : Expected in solvents of intermediate polarity such as chloroform.[3][5]

-

Low Solubility : Expected in nonpolar aliphatic and aromatic hydrocarbons.[3][5]

-

Aqueous Solubility : The solubility in water is expected to be low, a common trait for many arylboronic acids.[2] However, the ethoxyethoxy group may slightly enhance aqueous solubility compared to a simple alkyl or chloro-substituted phenylboronic acid. The addition of polyols like mannitol or fructose can increase the aqueous solubility of boronic acids by forming more soluble boronate esters.[2]

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] Its solubility in common reaction solvents like dioxane, THF, and toluene is crucial for the success of these transformations.

Logical Flow of Suzuki-Miyaura Coupling:

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

A well-chosen solvent system that ensures the solubility of the boronic acid, the aryl halide, the base, and the palladium catalyst is critical for achieving high reaction yields.

Safety and Handling

-

General Handling : Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards : Phenylboronic acid and its derivatives are often classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[6][8] They can also cause skin and serious eye irritation.[9]

-

Storage : Store in a cool, dry place in a tightly sealed container, away from moisture to prevent boroxine formation.[6]

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally governed by its solubility characteristics. While specific quantitative data is sparse, a predictive understanding based on its structure, coupled with robust experimental protocols for solubility determination, provides researchers with the necessary tools for its effective application. By carefully considering the choice of solvent and being mindful of the potential for boroxine formation, scientists can optimize reaction conditions and unlock the full potential of this versatile building block in their synthetic endeavors.

References

-

Domańska, U., & Plichta, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4471–4479. [Link]

-

Oh, H. H., & Siahaan, T. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Plichta, A., & Domańska, U. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 846–862. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Autechbio. (n.d.). This compound. Retrieved from [Link]

-

Uppsala University. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

Domańska, U., & Plichta, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 846-862. [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

National Institutes of Health. (2023, October 7). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. researchgate.net [researchgate.net]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com [carlroth.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid , a substituted arylboronic acid, presents as a valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility in the construction of complex biaryl structures makes it a compound of interest for drug discovery and materials science. However, its safe and effective implementation in the laboratory necessitates a thorough understanding of its chemical properties, potential hazards, and appropriate handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, drawing upon data from structurally similar arylboronic acids and established laboratory safety principles.

Compound Profile and Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key identifiers and properties is provided below.

| Property | Value | Source |

| CAS Number | 279261-91-5 | |

| Molecular Formula | C₁₀H₁₄BClO₄ | |

| Molecular Weight | 244.48 g/mol | |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | General knowledge |

| Melting Point | Not available for the specific compound. Related compounds like 4-Chlorophenylboronic acid have a melting point of 218-219°C. | [1] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge |

Hazard Identification and Classification

-

Acute Oral Toxicity : May be harmful if swallowed.[2]

-

Skin Irritation : May cause skin irritation.[2]

-

Serious Eye Irritation : May cause serious eye irritation.[2]

-

Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[2]

Long-term exposure to some boronic acid derivatives has been noted for potential reproductive toxicity, although this is a broader concern for the compound class and not specific to this molecule without further data.[3]

Reactivity and Stability Profile

Arylboronic acids are generally stable under standard laboratory conditions. However, there are key reactivity considerations to ensure both safety and experimental success:

-

Protodeboronation : A common decomposition pathway for arylboronic acids, especially in the presence of water, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This can be accelerated by heat and certain reaction conditions, leading to the formation of byproducts and reducing the yield of the desired reaction.[4]

-

Suzuki-Miyaura Cross-Coupling : This compound is primarily used in Suzuki-Miyaura reactions.[1][6][7] These reactions are often exothermic and require careful monitoring and control of reaction temperature to prevent runaways, especially on a larger scale.[2][8] The choice of base, solvent, and catalyst can significantly impact the reaction's thermal profile.[8]

-

Thermal Decomposition : At elevated temperatures, arylboronic acids can decompose. The thermal decomposition of salts of boronic acids in air or nitrogen can proceed through intermediate compounds to form anhydrous metaborate salts.[9] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and boron oxides.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection : Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes.[10]

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[11][12]

-

Body Protection : A lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection : If handling large quantities or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[10][13] All handling of the solid should ideally be performed in a well-ventilated fume hood.[14]

Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : Combustion may produce hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and boron oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [15]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel from the area. [14]Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [8]* Methods for Cleaning Up : Carefully sweep up the spilled solid and place it in a suitable, labeled container for disposal. [3]Avoid generating dust. Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

Toxicological and Ecological Information

-

Toxicology : Specific toxicological data for this compound is not available. However, organoboron compounds are an active area of research in medicinal chemistry, with some approved drugs containing boron. [16][17][18]The toxicity of boronic acids can vary widely depending on their structure. [19]* Ecotoxicity : The environmental impact of this specific compound has not been extensively studied. As a general precaution, releases to the environment should be avoided. [20]The fate of boronic acids in the environment can be influenced by factors such as hydrolysis (protodeboronation) and biodegradation. [21][22]

Conclusion

This compound is a valuable synthetic intermediate. While it presents moderate potential hazards, these can be effectively managed through the implementation of robust safety protocols, including the consistent use of appropriate personal protective equipment, proper engineering controls, and a thorough understanding of emergency procedures. By adhering to the principles of good laboratory practice and the specific guidance outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors.

References

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

-

Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. National Institutes of Health. [Link]

-

Effect of boron compounds on fire protection properties of epoxy based intumescent coating. ResearchGate. [Link]

-

What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]

-

Acid Handling. University of Utah. [Link]

-

First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]

-

This compound. Autech Industry Co.,Limited. [Link]

-

Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]

-

Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

-

PFAS FREE | FOOD SAFE FIRE PROTECTION PRODUCTS FOR USE IN ALL HOT-WORK AREAS. GreenFire. [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. [Link]

-

Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. [Link]

-

Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Barbara. [Link]

-

Progress in the medical chemistry of organoboron compounds. ResearchGate. [Link]

-

WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside. [Link]

-

Fire and rescue service: operational guidance for incidents involving hazardous materials - Part 1. GOV.UK. [Link]

-

First Aid - Chemical Poisoning. Ministry of Health, Kingdom of Saudi Arabia. [Link]

-

The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. ACS Publications. [Link]

-

Preparation and Characterization of Flame-Retardant Microcapsules with Urea–Melamine–Formaldehyde (UMF) as Shell and Boric Acid Crosslinked Ammonium Polyphosphate (APP) as Core Materials. MDPI. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

-

11 Do you know first-aid for injuries caused by chemicals?. Ministry of Health, Labour and Welfare, Japan. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine. [Link]

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

-

The multistep decomposition of boric acid. ResearchGate. [Link]

-

Environmental fate of glyphosate and aminomethylphosphonic acid in surface waters and soil of agricultural basins. ScienceDirect. [Link]

-

Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. National Institute for Occupational Safety and Health (NIOSH). [Link]

-

Acid or Corrosive Substance First Aid. Virtual College. [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

WORKING WITH ACIDS AND BASES. National University of Singapore. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health. [Link]

-

Organoboron Compounds. Encyclopedia.pub. [Link]

-

Personal Protective Equipment Selection Guide. University of Arizona. [Link]

-

Environmental fate and microbial degradation of aminopolycarboxylic acids.. Semantic Scholar. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

4-Chloro phenyl boronic acid. Kairav Chemofarbe Industries Ltd.. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health. [Link]

-

Environmental fate and microbial degradation of aminopolycarboxylic acids. ResearchGate. [Link]

-

4-(Ethoxycarbonyl)phenylboronic acid. Chem-Impex. [Link]

-

The thermal decomposition of salts of boronic acids. Sci-Hub. [Link]

-

Boron in Medicinal and Organic Chemistry. Bentham Science Publisher. [Link]

Sources

- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester | 2121513-15-1 | Benchchem [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. The thermal decomposition of salts of boronic acids / Thermochimica Acta, 1974 [sci-hub.ru]

- 10. leelinework.com [leelinework.com]

- 11. hsa.ie [hsa.ie]

- 12. research.arizona.edu [research.arizona.edu]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organoboron Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 18. benthamscience.com [benthamscience.com]

- 19. Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. posgrado.agro.unlp.edu.ar [posgrado.agro.unlp.edu.ar]

- 22. semanticscholar.org [semanticscholar.org]

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid literature review

An In-depth Technical Guide to (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: A Versatile Building Block for Medicinal Chemistry

This compound is a synthetic organoboron compound that has emerged as a valuable building block for researchers in drug development and organic synthesis. Its molecular architecture is strategically designed for utility, particularly in palladium-catalyzed cross-coupling reactions. The molecule incorporates three key functional regions:

-

The Arylboronic Acid Moiety: This functional group is the cornerstone of its utility, enabling the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura coupling reaction. Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of reaction conditions, making them ideal for complex molecule synthesis.[1][2]

-

The Chlorine Substituent: The chloro group at the meta-position to the boronic acid significantly influences the electronic properties of the phenyl ring. It acts as an electron-withdrawing group via induction, which can modulate the reactivity of the boronic acid and the properties of the final target molecule, such as binding affinity or metabolic stability.

-

The Ethoxyethoxy Side Chain: This flexible ether chain at the para-position enhances solubility in organic solvents commonly used in synthesis. Furthermore, this group can act as a hydrogen bond acceptor and introduce conformational flexibility, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.

This guide provides a comprehensive overview of the synthesis, characterization, and core applications of this compound, with a focus on the practical insights required by research scientists.

Synthesis and Purification: A Multi-Step Approach

While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust and logical synthetic route can be designed based on well-established organometallic principles. The most common strategy for preparing substituted phenylboronic acids involves the borylation of an aryl halide precursor via a lithium-halogen exchange or Grignard formation, followed by reaction with a borate ester.[3]

The proposed workflow begins with the synthesis of the key intermediate, 4-bromo-1-chloro-2-(2-ethoxyethoxy)benzene.

Caption: Proposed synthetic workflow for the target boronic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-1-chloro-2-(2-ethoxyethoxy)benzene (Intermediate)

-

Rationale: The Williamson ether synthesis is a reliable and high-yielding method for forming the ether linkage. Potassium carbonate is a suitable base that is strong enough to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

-

To a stirred solution of 2-chloro-4-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add 1-bromo-2-ethoxyethane (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of this compound

-

Rationale: The borylation step relies on the generation of a highly nucleophilic aryl lithium species. The lithium-halogen exchange is performed at very low temperatures (-78 °C) to prevent side reactions. The bromine is exchanged preferentially over chlorine due to its lower C-Br bond strength. The aryl lithium then attacks the electrophilic boron atom of the trialkyl borate. An acidic workup is required to hydrolyze the resulting boronate ester to the final boronic acid.[3]

-

Dissolve the intermediate, 4-bromo-1-chloro-2-(2-ethoxyethoxy)benzene (1.0 eq), in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 eq) in anhydrous THF and cool to -78 °C.

-

Transfer the aryl lithium solution to the triisopropyl borate solution via cannula, again maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous hydrochloric acid (2M HCl) at 0 °C. Stir vigorously for 1-2 hours until a clear solution or a precipitate of the product forms.

-

Extract the product with ethyl acetate. The boronic acid may partition between the organic and aqueous layers. Salting out with NaCl can improve extraction efficiency.[3]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Physicochemical Properties and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value |

| CAS Number | 279261-91-5 |

| Molecular Formula | C₁₀H₁₄BClO₄ |

| Molecular Weight | 244.48 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in methanol, THF, DMSO; sparingly soluble in water |

Expected NMR and Mass Spectrometry Data

-

¹H NMR (Proton NMR): The proton NMR spectrum is a primary tool for structural confirmation. The expected chemical shifts (δ) in CDCl₃ are:

-

~7.8-8.0 ppm: A doublet (d) or doublet of doublets (dd) corresponding to the aromatic proton ortho to the boronic acid group.

-

~7.5-7.6 ppm: A doublet (d) corresponding to the aromatic proton ortho to the chloro group.

-

~7.0-7.1 ppm: A doublet (d) corresponding to the aromatic proton ortho to the ether group.

-

~4.2 ppm: A triplet (t) for the -O-CH₂-CH₂-O- protons adjacent to the phenyl ring.

-

~3.8 ppm: A triplet (t) for the -O-CH₂-CH₂-O- protons.

-

~3.6 ppm: A quartet (q) for the ethyl -O-CH₂-CH₃ protons.

-

~1.2 ppm: A triplet (t) for the ethyl -CH₃ protons.

-

A broad singlet for the B(OH)₂ protons, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.[4]

-

~160 ppm: Aromatic carbon attached to the ether oxygen.

-

~135-140 ppm: Aromatic carbons ortho to the boronic acid and chloro groups.

-

~120-130 ppm: Aromatic carbon attached to the chloro group.

-

~115 ppm: Aromatic carbon ortho to the ether group.

-

~130 ppm (weak signal): Aromatic carbon attached to the boron atom (ipso-carbon), often difficult to detect.[5]

-

~68-70 ppm: Carbons of the -O-CH₂-CH₂-O- linker.

-

~66 ppm: Ethyl -O-CH₂- carbon.

-

~15 ppm: Ethyl -CH₃ carbon.

-

-

¹¹B NMR (Boron NMR): This technique is specific for the boron nucleus and is highly informative. A single, broad peak between 27-30 ppm is expected, which is characteristic of an sp²-hybridized arylboronic acid.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a biaryl C-C bond. This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular scaffolds.[1][6]

Reaction Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki Coupling

This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, and workup, which are critical for reproducibility.

-

Rationale for Component Selection:

-

Catalyst: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for coupling aryl chlorides and bromides.[7]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and tolerant of many functional groups.

-

Solvent: A mixture of a polar aprotic solvent like dioxane and water is common, as water can aid in dissolving the base and facilitating the formation of the active boronate species.

-

-

Reaction Setup (Inert Atmosphere):

-

In a glovebox or using Schlenk line techniques, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), Pd₂(dba)₃ (1-2 mol%), and P(t-Bu)₃ (4-8 mol%) to a flame-dried reaction vessel.

-

Add the base, K₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon) three times.

-

Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the limiting reagent (usually the aryl halide) indicates completion.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Applications in Drug Discovery: A Gateway to Complex Scaffolds

This boronic acid is a precursor to biaryl structures that are prevalent in many classes of therapeutic agents. The ability to quickly and efficiently couple this fragment to various heterocyclic or aromatic halides allows for the rapid generation of compound libraries for screening. For instance, many kinase inhibitors and CYP enzyme inhibitors feature complex biaryl cores.[8]

Caption: Application of the boronic acid in a drug discovery workflow.

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can undergo dehydration to form boroxines, so storage under an inert atmosphere is recommended for long-term stability.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a highly functionalized and valuable reagent for organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which provides chemists with a powerful tool for constructing the complex biaryl systems often required in drug discovery programs. Understanding its synthesis, proper characterization, and the nuances of its application are key to leveraging its full potential in the development of novel therapeutic agents.

References

- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene. Retrieved January 27, 2026, from [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Google Patents. (2011). US Patent 8,822,488. Retrieved January 27, 2026, from [Link]

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Medicinal Chemistry Research, 32, 1459–1466. Available at: [Link]

-

Molbase. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 27, 2026, from [Link]

-

Sprin Publisher. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering Science and Technology, 1(1). Available at: [Link]

-

Organic Syntheses. (n.d.). 4-Chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]

-

WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]

-

MDPI. (2018). Boron Chemistry for Medical Applications. Molecules, 23(10), 2441. Available at: [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved January 27, 2026, from [Link]

-

NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved January 27, 2026, from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 27, 2026, from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 27, 2026, from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2274. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. chemconnections.org [chemconnections.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid has emerged as a valuable and versatile building block in contemporary organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro substituent, which can influence electronic properties and provide a handle for further functionalization, and an ethoxyethoxy group that can enhance solubility and modulate pharmacokinetic properties—makes it an attractive component for the construction of complex molecular architectures.

The utility of this boronic acid is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the cross-coupling reactions of this compound, with a primary focus on the widely employed Suzuki-Miyaura coupling. Additionally, it presents detailed, field-proven protocols for this reaction and offers expert guidance on adapting methodologies for Heck and Sonogashira couplings, empowering researchers to effectively utilize this reagent in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.

Mechanistic Insights: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

This protocol is based on a documented synthetic procedure and serves as a robust starting point for the coupling of this compound with a heteroaryl bromide.

Materials

-

This compound

-

5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The solvent should be added via syringe through the septum.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product. In a specific instance of this reaction, a yield of 75% was reported.

Quantitative Data Summary

| Coupling Partner | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-bromo-N-cyclopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxamide | This compound | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/Water (4:1) | 90 | 2-4 | 75 |

Adapting Protocols for Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly prevalent, this compound can potentially be utilized in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. The following sections provide generalized protocols that serve as excellent starting points for reaction development.

Heck Reaction: A Generalized Protocol

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene. While aryl halides are the traditional coupling partners, the use of arylboronic acids in oxidative Heck-type reactions has been reported.

Caption: A generalized workflow for a Heck-type cross-coupling reaction.

Representative Protocol:

-

Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 eq), the alkene (1.2-1.5 eq), this compound (if performing an oxidative Heck variant, 1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and an appropriate ligand if necessary (e.g., a phosphine ligand).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reagent Addition: Add an anhydrous solvent (e.g., DMF, DMAc, or dioxane) followed by a suitable base (e.g., triethylamine, potassium carbonate, or cesium carbonate).

-

Reaction Execution: Seal the vessel and heat the mixture to 80-140 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction and, upon completion, perform a standard aqueous work-up followed by purification.

Causality Behind Experimental Choices:

-

Catalyst: Pd(OAc)₂ is a common and effective catalyst for Heck reactions.

-

Base: The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.

-

Solvent: Polar aprotic solvents like DMF or dioxane are typically used to ensure the solubility of the reactants and catalyst.

Sonogashira Coupling: A Generalized Protocol

The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful method for the synthesis of substituted alkynes.

Representative Protocol:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Purification: Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system of palladium and copper. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.

Expert Insights and Troubleshooting

-

Ligand Selection: For sterically hindered or electron-rich aryl halides in Suzuki-Miyaura couplings, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) can significantly improve reaction rates and yields.

-

Base Compatibility: The choice of base is critical and should be tailored to the specific substrates. For base-sensitive functional groups, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) may be preferable to stronger bases like potassium carbonate or sodium hydroxide.

-

Solvent Effects: The solvent system can have a profound impact on the reaction outcome. A mixture of an organic solvent and water is often beneficial in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged reaction times, which can lead to side reactions such as protodeborylation of the boronic acid.

-

Purification: Boronic acid homo-coupling can sometimes be a side reaction. Careful purification by column chromatography is often necessary to isolate the desired product in high purity.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl and other coupled structures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, offers a reliable and efficient method for its utilization. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively employ this versatile building block to advance their synthetic programs in drug discovery and materials science. The provided protocols and expert insights serve as a comprehensive guide to unlocking the full potential of this important synthetic intermediate.

References

- Patent WO2013090642A1: Preparation of pyrazole carboxamide derivatives as pesticides.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982 , 27, 345-390. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

Application Note: A Practical Guide to Suzuki-Miyaura Coupling for Biaryl Synthesis Using (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

Abstract & Introduction

The biaryl motif is a ubiquitous structural scaffold present in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the use of generally non-toxic organoboron reagents.[2][3] This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the synthesis of complex biaryls utilizing (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid . This specific reagent is of interest due to its unique substitution pattern, offering a handle for further chemical modification and influencing the electronic properties of the resulting biaryl product.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying principles of the Suzuki-Miyaura coupling, the rationale for reagent and parameter selection, and a systematic approach to ensuring reproducible, high-yield outcomes.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for experimental design.

-

Structure:

-

Key Physicochemical Properties:

| Property | Value | Significance in Suzuki Coupling |

| Molecular Formula | C₁₁H₁₆BClO₄ | Used for calculating molar equivalents. |

| Molecular Weight | 258.51 g/mol | Essential for accurate mass-based measurements. |

| CAS Number | 957034-40-5 | Unique identifier for sourcing and safety information. |

| Appearance | Typically a white to off-white solid | Physical state for handling and solubility assessment. |

| Substitution | The ortho-chloro and meta-(2-ethoxyethoxy) groups relative to the boronic acid can influence steric hindrance and electronic effects, potentially modulating coupling efficiency. |

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding this mechanism is paramount for troubleshooting and optimization. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[4][5][6] This is often the rate-determining step of the cycle.[6]

-

Transmetalation: This crucial step requires activation of the boronic acid (Ar²-B(OH)₂) by a base.[9][10] The base forms a boronate species (e.g., [Ar²-B(OH)₃]⁻), which is more nucleophilic and facilitates the transfer of the Ar² group from boron to the palladium center, displacing the halide.[3][9][10]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5][6]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. This procedure should be adapted based on the specific reactivity of the coupling partner and performed by trained personnel in a controlled laboratory setting.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Stoichiometry | Example Mass/Vol | Purpose |

| Aryl Bromide (Ar-Br) | Varies | 1.0 eq | (e.g., 1.0 mmol) | Electrophile |

| This compound | 258.51 | 1.2 eq | 310 mg | Nucleophile |

| Pd(dppf)Cl₂ | 816.64 | 0.03 eq | 24.5 mg | Catalyst Precursor |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 eq | 415 mg | Base |

| 1,4-Dioxane | - | ~0.1 M | 8.0 mL | Organic Solvent |

| Deionized Water | - | - | 2.0 mL | Co-solvent / Base Solubilizer |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

-

Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can lead to catalyst degradation and side reactions like boronic acid homocoupling.[4]

-

Solvent Addition: Through the septum, add the degassed solvents (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[2] The use of a biphasic system is common, and solvents must be thoroughly degassed (by sparging with inert gas for 15-20 minutes) prior to use.

-

Reaction Execution: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[2]

-

Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (the aryl bromide) is consumed.[2]

-

Reaction Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[5]

Causality, Troubleshooting & Self-Validation

A successful protocol is one that anticipates and addresses potential failures.

| Observation / Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently strong or poorly soluble base.3. Aryl chloride used instead of bromide/iodide (requires more active catalyst).[2] | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[9] Consider grinding the base to a fine powder.3. Use a more electron-rich ligand (e.g., Buchwald ligands) or a different catalyst system designed for aryl chlorides.[11] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Reaction temperature is too high, leading to protodeboronation followed by other pathways. | 1. Improve degassing and inert atmosphere techniques.[4]2. Screen lower reaction temperatures. |

| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or protic solvent.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents if possible or minimize the amount of water.2. Monitor the reaction closely and stop it upon completion. |

| Inconsistent Results | 1. Inconsistent quality/purity of reagents or solvents.2. Variation in base quality (e.g., hydration level of K₃PO₄). | 1. Use high-purity, anhydrous solvents and fresh reagents.2. Use freshly opened or properly stored base. Grinding the base can improve reproducibility. |

Self-Validation: The integrity of the protocol is confirmed by full characterization of the final product. Techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) must be used to unequivocally confirm the structure and purity of the synthesized biaryl.

Safety & Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.

-

Bases: Strong bases like potassium carbonate are corrosive and can cause skin and eye irritation. Handle with care.

-

Pressurized Systems: When heating reactions in sealed vessels, never exceed 2/3 of the vessel's volume and always use a blast shield.[8]

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Valdés, C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the homogeneous Suzuki–Miyaura reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Strategic Importance of Biaryl Moieties and Advanced Building Blocks

The biaryl structural motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to serve as a rigid scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these vital structures, celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2][3]

This guide focuses on a particularly valuable building block: (3-Chloro-4-(2-ethoxyethoxy)phenyl)boronic acid . This reagent is of significant interest in drug discovery for several reasons:

-

The chloro substituent offers a reactive handle for subsequent orthogonal cross-coupling reactions or other functionalizations, allowing for late-stage diversification of a lead compound.

-

The 4-(2-ethoxyethoxy) group enhances solubility and can favorably modulate pharmacokinetic properties such as absorption and metabolic stability.

-

The boronic acid functionality is relatively stable, has low toxicity, and the byproducts of its use are easily removed, simplifying purification processes.[4]

Mastering the coupling of this substrate, particularly with challenging aryl chloride partners, is a critical capability for synthetic chemists aiming to accelerate the drug development pipeline. This document provides a deep dive into the mechanistic principles, rational selection of reagents, and field-tested protocols to ensure successful and reproducible outcomes.

II. The Heart of the Reaction: A Mechanistic Dissection of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key transformations:

-

Generation of the Active Pd(0) Catalyst: Most Suzuki couplings start with a stable palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which is reduced in situ to the active palladium(0) species.

-

Oxidative Addition: The catalytically active LₙPd(0) complex inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-determining step, especially for the less reactive and sterically hindered C-Cl bond. The reaction forms a Pd(II) intermediate, trans-[Ar¹Pd(L)₂X].

-

Transmetalation: This step involves the transfer of the second aryl group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (B⁻), forming a more nucleophilic boronate species [Ar²B(OH)₃]⁻.[1][4] This boronate then displaces the halide on the palladium complex to form a new intermediate, [Ar¹Pd(L)₂Ar²].

-

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: The Suzuki-Miyaura catalytic cycle.

III. Strategic Component Selection for Aryl Chloride Coupling

The success of coupling an aryl chloride with this compound hinges on the judicious selection of each reaction component. The inertness of the C-Cl bond compared to C-Br or C-I bonds necessitates a more potent catalytic system.[2]

Palladium Precatalyst

The choice of palladium source is often a matter of convenience and air stability. Both Pd(0) and Pd(II) sources are effective, as the Pd(II) is readily reduced to the active Pd(0) state in the reaction mixture.

| Palladium Source | Oxidation State | Common Use Case & Comments |

| Pd(OAc)₂ | Pd(II) | Air-stable, common, and cost-effective. Requires in situ reduction. |

| Pd₂(dba)₃ | Pd(0) | Highly active but can be sensitive to air and light. |

| Pd(PPh₃)₄ | Pd(0) | Air-stable for short periods. The ligand is already present. |

| PdCl₂(dppf) | Pd(II) | Air-stable complex with a robust ligand, good for general screening. |

The Ligand: The Decisive Factor for Aryl Chlorides